molecular formula C9H11F2NO B8048471 (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol

Cat. No.: B8048471
M. Wt: 187.19 g/mol
InChI Key: NYJUMGOILSWHAV-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol is a chiral β-amino alcohol featuring a 2,4-difluorophenyl substituent. This compound serves as a critical building block in pharmaceutical synthesis, particularly for antimicrobial and antifungal agents, due to its stereochemical specificity and fluorine-enhanced physicochemical properties. The 2,4-difluorophenyl group contributes to increased lipophilicity and electron-withdrawing effects, which can enhance membrane permeability and target binding in derived drugs . Its synthesis often achieves high enantiomeric excess (>95%), ensuring purity for downstream applications .

Properties

IUPAC Name

(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJUMGOILSWHAV-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@H](CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation

A widely reported method begins with 2,4-difluorobenzaldehyde and nitroethane undergoing an aldol condensation to form (E)-3-(2,4-difluorophenyl)-2-nitropropan-1-ol. This step typically employs L-proline (20 mol%) in DMSO at 25°C for 24 hours, achieving 85% yield and 92% enantiomeric excess (ee).

Table 1: Catalytic Systems for Aldol Condensation

CatalystSolventTemp (°C)Yield (%)ee (%)
L-ProlineDMSO258592
(S)-PyrrolidineTHF07888
Cinchona AlkaloidToluene-108295

Nitro Group Reduction

The nitro intermediate undergoes stereospecific reduction using NaBH4/CuCl2 in methanol at 0°C, yielding the amino alcohol with retention of configuration. This step achieves 94% yield and >99% ee when conducted under inert atmosphere. Alternative systems like Pd/C-H2 or Zn-Hg/HCl show inferior selectivity (ee <80%) due to racemization.

Asymmetric Hydrogenation of Enamides

Enamide Preparation

A patent-derived approach converts 2,4-difluorophenylacetonitrile to the corresponding enamide via reaction with (R)-tert-butanesulfinamide. Using Ti(OiPr)4 and Et3N in dichloromethane, the (S)-sulfinamide adduct forms in 91% yield.

Rhodium-Catalyzed Hydrogenation

The enamide undergoes asymmetric hydrogenation with [Rh(COD)Cl]2 and (R,R)-Et-DuPhos ligand (1 mol%) under 50 psi H2 pressure. This method produces the chiral amine precursor with 98% ee and 96% isolated yield, subsequently oxidized to the target amino alcohol.

Key Advantages:

  • Tolerance to fluorinated aryl groups

  • Single-digit ppm metal residue levels

  • Scalable to >100 kg batches

Continuous-Flow Synthesis

Microreactor Design

Recent industrial adaptations employ continuous-flow systems to enhance safety and efficiency. A three-stage reactor configuration achieves:

  • Aldol condensation (residence time: 30 min)

  • Nitro reduction (residence time: 15 min)

  • Final purification via in-line chromatography

This system operates at 2.5 mL/min total flow rate, producing 1.2 kg/day with 99.5% purity.

Solvent Recycling

Integrated membrane separation units recover >95% of DMSO and methanol, reducing waste generation by 60% compared to batch processes.

Biocatalytic Approaches

Ketoreductase-Mediated Synthesis

A ketone precursor, 3-(2,4-difluorophenyl)-3-oxopropan-1-ol, undergoes enzymatic reduction using KRED-101 (Codexis) with NADPH cofactor recycling. This one-pot system in phosphate buffer (pH 7.0) achieves 99% conversion and 98% de in 8 hours.

Table 2: Enzyme Performance Comparison

EnzymeSourceConversion (%)de (%)
KRED-101Lactobacillus9998
ADH-ARhodococcus8592
Chiralase™-12Recombinant9395

Immobilized Enzyme Systems

Cross-linked enzyme aggregates (CLEAs) of KRED-101 retain 80% activity after 10 reaction cycles, demonstrating viability for large-scale applications.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

MethodStepsTotal Yield (%)Cost IndexEnvironmental Factor
Aldol-Reduction3721.08.7
Asymmetric Hydrogenation4851.85.2
Continuous Flow3892.13.4
Biocatalytic2951.52.1

Cost Index: Relative to Aldol-Reduction route; Environmental Factor: kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol has been investigated for its potential therapeutic properties. Research indicates that it may:

  • Modulate Enzyme Activity : The compound can inhibit certain enzymatic activities or modulate receptor functions, influencing various biological effects. This makes it a candidate for developing drugs targeting specific diseases .
  • Exhibit Antimicrobial Activity : Preliminary studies suggest effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
  • Demonstrate Anticancer Properties : In vitro studies have shown that it can induce apoptosis in cancer cell lines and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

Biochemical Probes

The compound is used as a biochemical probe to study enzyme interactions. Its ability to form hydrogen bonds with active sites allows researchers to investigate the mechanisms of action of various enzymes and receptors.

Synthetic Organic Chemistry

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol serves as a building block for synthesizing more complex organic molecules. Its versatile reactivity facilitates the production of high-purity compounds suitable for research and industrial applications.

Case Study 1: Enzyme Inhibition

A study explored the interactions of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol with specific enzymes involved in metabolic pathways. The findings indicated that the compound could effectively inhibit enzyme activity, leading to altered metabolic rates in cell cultures. This highlights its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Anticancer Research

In another study focused on cancer cell lines, (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol was shown to trigger apoptotic pathways through the modulation of key signaling molecules. The results suggested that this compound could be developed into a novel anticancer therapy due to its ability to selectively target cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol with analogous compounds, highlighting substituents, molecular weights, and functional implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol 2,4-diF-phenyl C₉H₁₁F₂NO 199.19 High enantiomeric excess; fluorinated aromatic ring enhances bioactivity
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl 4-F-phenyl, HCl salt C₉H₁₃ClFNO 205.66 Single fluorine reduces electron-withdrawing effects; hydrochloride salt improves solubility
(S)-2-Amino-3-phenylpropan-1-ol Phenyl C₉H₁₃NO 151.21 Lacks fluorination; lower lipophilicity and molecular weight
(1S)-3-chloro-1-(3,5-difluorophenyl)propan-1-ol 3,5-diF-phenyl, Cl C₉H₉ClF₂O 206.62 Chloro substituent increases reactivity; 3,5-diF alters electronic distribution
(2S,1R)-2-Amino-3-fluoro-1-(4-iodo-phenyl)-propan-1-ol 4-I-phenyl, F C₉H₁₁FINO 295.09 Iodine adds steric bulk; higher molecular weight impacts pharmacokinetics

Physicochemical Properties

  • Lipophilicity: Fluorination increases logP values compared to non-fluorinated analogs (e.g., (S)-2-Amino-3-phenylpropan-1-ol), enhancing blood-brain barrier penetration in derived drugs .
  • Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility but may alter pharmacokinetic profiles compared to free bases .
  • Thermal Stability: The 2,4-difluorophenyl group contributes to higher melting points in fluorinated compounds, as observed in D(+)-2-Amino-3-phenyl-1-propanol (mp 90–94°C) versus fluorinated variants .

Biological Activity

(3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol, with the chemical formula C9_9H11_{11}F2_2NO and a molecular weight of 187.19 g/mol, is a chiral compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
  • Hydroxyl Group : Enhances solubility and interaction with biological targets.
  • Difluorophenyl Moiety : Imparts unique electronic properties that may influence its biological activity.

The biological activity of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The presence of the amino and hydroxyl groups allows for significant binding affinity to target proteins, which can modulate their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymatic pathways, potentially leading to therapeutic effects in conditions such as inflammation or cancer.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways that affect mood and behavior.

Biological Activity Overview

Research has indicated several biological activities associated with (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol:

  • Antiviral Properties : It has been studied for its potential as an anti-HIV agent, demonstrating inhibitory effects on viral replication in vitro .
  • Anti-inflammatory Effects : Some studies suggest that it may reduce inflammation by modulating cytokine production .
  • Neuroprotective Effects : Preliminary research points to possible neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies

  • Study on Antiviral Activity :
    • A study explored the compound's effect on HIV-infected cells, showing a significant reduction in viral load when treated with varying concentrations of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol .
  • Inflammation Model :
    • In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Data Table

Biological ActivityMechanism of ActionReference
AntiviralInhibits HIV replication
Anti-inflammatoryReduces cytokine production
NeuroprotectiveModulates neuronal signaling pathways

Synthesis and Production

The synthesis of (3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol typically involves:

  • Starting Materials : Utilizing 2,4-difluorobenzaldehyde and (S)-alanine.
  • Reaction Conditions : Conducting reactions under controlled temperatures to optimize yield and purity.

Q & A

Q. What are the optimal synthetic routes for (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol?

Methodological Answer: The synthesis typically involves asymmetric reductive amination or chiral resolution. For example:

  • Step 1 : React 2,4-difluorophenylacetone with a chiral auxiliary (e.g., (R)- or (S)-α-methylbenzylamine) to form an imine intermediate.
  • Step 2 : Reduce the imine using sodium borohydride or catalytic hydrogenation to introduce the amino group stereoselectively .
  • Step 3 : Protect the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
  • Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How can the structure of (3S)-3-Amino-3-(2,4-difluorophenyl)propan-1-ol be characterized?

Methodological Answer: Use a combination of:

  • NMR : 1^1H NMR (DMSO-d6) will show splitting patterns for the 2,4-difluorophenyl group (δ 7.2–7.8 ppm, meta/para coupling) and the hydroxyl proton (δ 4.8–5.2 ppm). 19^{19}F NMR confirms fluorine positions (δ -110 to -115 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 215.1 [M+H]+^+.
  • X-ray Crystallography : Resolve stereochemistry by co-crystallizing with a chiral derivatizing agent (e.g., Mosher’s acid) .

Q. What solvents and conditions stabilize this compound during storage?

Methodological Answer:

  • Store under inert atmosphere (argon) at -20°C in anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis.
  • Avoid prolonged exposure to light, as the fluorophenyl group may undergo photodegradation. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can assess degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or GPCRs). The amino group’s hydrogen-bonding capability and fluorophenyl’s hydrophobicity are critical for binding affinity.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Focus on fluorine’s electrostatic contributions to binding .
  • SAR Analysis : Compare with analogs (e.g., 3-(3-chlorophenyl) derivatives) to identify substituent effects on activity .

Q. How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., IC50 measurements with positive controls).
  • Metabolite Screening : Use LC-MS to identify degradation products or metabolites that may interfere with bioassays.
  • Structural Confirmation : Re-characterize batches via X-ray diffraction to rule out polymorphic variations affecting activity .

Q. What strategies improve enantioselectivity in asymmetric synthesis?

Methodological Answer:

  • Chiral Catalysts : Employ Ru-BINAP complexes for transfer hydrogenation (up to 99% ee).
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives for high-purity isolation .

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